molecular formula C11H11NO B142181 (2S)-2-(1H-Indol-3-yl)propanal CAS No. 150010-43-8

(2S)-2-(1H-Indol-3-yl)propanal

Cat. No. B142181
M. Wt: 173.21 g/mol
InChI Key: KAZDKCBXEUCJQS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(1H-Indol-3-yl)propanal is an organic compound that belongs to the class of indole derivatives. It is a white to off-white powder with a molecular formula of C11H11NO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of (2S)-2-(1H-Indol-3-yl)propanal is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase. This enzyme plays a critical role in the metabolism of neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, (2S)-2-(1H-Indol-3-yl)propanal may increase the levels of these neurotransmitters in the brain, leading to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S)-2-(1H-Indol-3-yl)propanal are not well characterized. However, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. Additionally, it has been shown to act as an inhibitor of monoamine oxidase, potentially leading to an increase in the levels of neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using (2S)-2-(1H-Indol-3-yl)propanal in lab experiments is its high yield and purity through the synthesis method. Additionally, this compound has potential applications in medicinal chemistry, biochemistry, and pharmacology. However, one limitation of using (2S)-2-(1H-Indol-3-yl)propanal in lab experiments is the limited understanding of its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for the study of (2S)-2-(1H-Indol-3-yl)propanal. One potential direction is the development of novel indole derivatives using (2S)-2-(1H-Indol-3-yl)propanal as a substrate. Additionally, further research is needed to fully characterize the mechanism of action and biochemical and physiological effects of this compound. Finally, (2S)-2-(1H-Indol-3-yl)propanal may have potential applications in the development of new antitumor agents and inhibitors of monoamine oxidase.

Synthesis Methods

The synthesis of (2S)-2-(1H-Indol-3-yl)propanal involves the condensation of indole-3-acetaldehyde with L-alanine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired product. The yield of this synthesis method is relatively high, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

(2S)-2-(1H-Indol-3-yl)propanal has been used in several scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential to act as an antitumor agent. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. In biochemistry, (2S)-2-(1H-Indol-3-yl)propanal has been used as a substrate for the synthesis of novel indole derivatives. In pharmacology, this compound has been studied for its potential to act as an inhibitor of monoamine oxidase, an enzyme that plays a critical role in the metabolism of neurotransmitters.

properties

CAS RN

150010-43-8

Product Name

(2S)-2-(1H-Indol-3-yl)propanal

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-(1H-indol-3-yl)propanal

InChI

InChI=1S/C11H11NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-8,12H,1H3/t8-/m1/s1

InChI Key

KAZDKCBXEUCJQS-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C=O)C1=CNC2=CC=CC=C21

SMILES

CC(C=O)C1=CNC2=CC=CC=C21

Canonical SMILES

CC(C=O)C1=CNC2=CC=CC=C21

synonyms

1H-Indole-3-acetaldehyde,-alpha--methyl-,(S)-(9CI)

Origin of Product

United States

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